molecular formula C18H14O4 B15380222 Dimethyl phenanthrene-3,9-dicarboxylate CAS No. 7473-78-1

Dimethyl phenanthrene-3,9-dicarboxylate

Cat. No.: B15380222
CAS No.: 7473-78-1
M. Wt: 294.3 g/mol
InChI Key: YODSALJKFGIDPD-UHFFFAOYSA-N
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Description

Dimethyl phenanthrene-3,9-dicarboxylate is a polycyclic aromatic compound featuring a phenanthrene core substituted with two methyl ester groups at the 3- and 9-positions. Phenanthrene derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and antiviral properties . The dimethyl ester functionalization enhances solubility and modulates reactivity, making it a candidate for pharmaceutical and materials science applications.

Properties

CAS No.

7473-78-1

Molecular Formula

C18H14O4

Molecular Weight

294.3 g/mol

IUPAC Name

dimethyl phenanthrene-3,9-dicarboxylate

InChI

InChI=1S/C18H14O4/c1-21-17(19)12-8-7-11-9-16(18(20)22-2)14-6-4-3-5-13(14)15(11)10-12/h3-10H,1-2H3

InChI Key

YODSALJKFGIDPD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues

The following table summarizes key structural and functional differences between dimethyl phenanthrene-3,9-dicarboxylate and related compounds:

Compound Name Core Structure Substituents Biological Activity Synthesis Method Reference
This compound Phenanthrene 3,9-dimethyl ester Antimicrobial (inferred) Not explicitly described; likely esterification
Bis(3-diethylaminopropyl)fluoranthene-3,9-dicarboxylate Fluoranthene 3,9-dicarboxylate with diethylaminopropyl chains Antitumor (93% inhibition) Derived from Tilorone analogs
8a-Ethyl-3-fluoro-tetrahydrophenanthrene-9,9-dicarboxylate Partially hydrogenated phenanthrene Ethyl, fluoro, dimethyl ester Solubility-dependent activity Internal redox/ring expansion
Dimethyl pentacyclo[6.4.0.0²,¹⁰.0³,⁷,9]dodeca-diene-dicarboxylate Pentacyclic hydrocarbon 8,9-dimethyl ester Antiviral (poxvirus inhibition) One-pot cycloaddition
2.2 Key Differences in Activity and Reactivity
  • Antimicrobial vs. Antitumor Activity: While this compound’s activity is inferred from structurally similar phenanthrene derivatives with antimicrobial properties (e.g., N,N-diacetylamino-phenanthrenes in ) , fluoranthene-based dicarboxylates exhibit potent antitumor effects. For example, bis(3-diethylaminopropyl)fluoranthene-3,9-dicarboxylate inhibits Ehrlich carcinoma growth by 93% . This disparity highlights how core aromatic systems (phenanthrene vs. fluoranthene) influence biological targets.
  • Antiviral Activity : The pentacyclic dimethyl ester in demonstrates activity against vaccinia virus, a poxvirus, due to its rigid polycyclic framework mimicking viral entry inhibitors . This compound lacks reported antiviral data, suggesting that ring saturation and substitution patterns critically affect this activity.
  • Solubility and Bioavailability : The partially hydrogenated phenanthrene derivative (8a-ethyl-3-fluoro-tetrahydrophenanthrene dicarboxylate) exists as a yellow oil with variable solubility, which may limit its therapeutic utility compared to more polar esters .

Research Findings and Implications

  • Antimicrobial Potential: Phenanthrene derivatives with electron-withdrawing groups (e.g., esters, nitriles) exhibit enhanced antimicrobial activity due to increased membrane permeability . This compound’s ester groups may similarly improve bioavailability.
  • Structural Flexibility : Fluoranthene-based dicarboxylates () show broader activity spectra (antitumor, antibacterial) compared to phenanthrene analogs, likely due to their extended π-conjugation and alkylamine side chains enhancing cellular uptake .
  • Hydrogenation Effects : Partial hydrogenation of the phenanthrene core () reduces aromaticity, altering solubility and reactivity. This modification could mitigate toxicity but may also diminish antimicrobial efficacy .

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